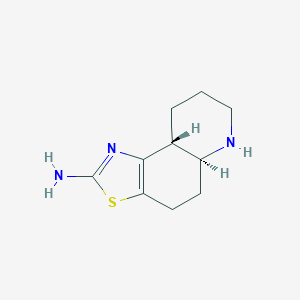

![molecular formula C18H19N3O5 B124056 1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione CAS No. 89991-52-6](/img/structure/B124056.png)

1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione

Vue d'ensemble

Description

1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-dione is a compound related to anthracenediones, a class of compounds that have been extensively studied for their antitumor properties. These compounds are structurally similar to anthracyclines, which are well-known chemotherapeutic agents. The compound is a derivative of anthracene-9,10-dione, which has been modified to include amino and hydroxyethylamino groups that could potentially enhance its interaction with biological targets such as DNA .

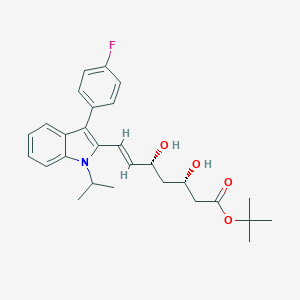

Synthesis Analysis

The synthesis of related anthracene-9,10-dione derivatives typically involves the ipso substitution of fluorides from difluoroanthracene diones by diamines or monoamines. This method can yield both symmetrically and unsymmetrically substituted derivatives . For instance, the ipso bis displacement of fluoride from 1,4-difluoroanthracene-9,10-dione by excess of a diamine in pyridine at room temperature leads to symmetrically substituted analogues, while treatment with less than 1 molar equivalent of a diamine yields monosubstituted products . These synthetic pathways are crucial for creating a variety of derivatives with potential antitumor activities.

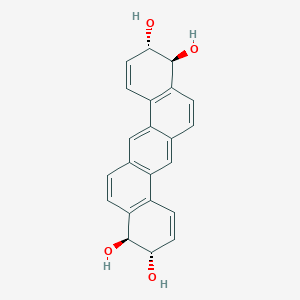

Molecular Structure Analysis

The molecular structure of anthracene-9,10-dione derivatives is characterized by the presence of aminoalkylamino groups attached to the anthracene ring. These modifications are believed to influence the electronic properties of the molecules, such as lowering the LUMO energies, which could be associated with reduced cardiotoxicity compared to other anthracenediones like Mitoxantrone . Theoretical calculations, such as those at the RHF 6-31G** level, support these structural analyses .

Chemical Reactions Analysis

Anthracene-9,10-dione derivatives undergo various chemical reactions, including interactions with DNA. The substituted aminoalkylamino groups play a significant role in these interactions. For example, the ability of these compounds to bind to calf thymus DNA correlates with their antitumor activities . Moreover, the introduction of heteroatoms into the anthracene-9,10-dione chromophore has been explored to understand the effects on DNA binding and cytotoxic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of anthracene-9,10-dione derivatives, such as solubility, stability, and reactivity, are influenced by the substituents on the anthracene ring. These properties are critical for the compound's biological activity and its potential use as a chemotherapeutic agent. For instance, the introduction of hydroxyethylamino groups could affect the water solubility and hence the bioavailability of the compound . Additionally, the compound's interaction with light, given its chromophoric nature, could be relevant for its mechanism of action or side effects .

Relevant Case Studies

Several case studies have been conducted to evaluate the antitumor activities of anthracene-9,10-dione derivatives. In vitro and in vivo studies against L1210 leukemia have shown that some unsymmetrically substituted derivatives exhibit significant antitumor activity . Furthermore, a Phase I clinical trial of a related compound demonstrated its potential, with one patient experiencing a partial response to the treatment . These studies highlight the importance of structural modifications in enhancing the antitumor efficacy and reducing side effects of anthracene-9,10-dione derivatives.

Applications De Recherche Scientifique

-

Pharmaceutical Research

-

Clinical Trials

-

DNA Topoisomerase II-Dependent Cytotoxicity Research

- The compound has been studied in the context of DNA topoisomerase II-dependent cytotoxicity .

- The agents included AQ4, 1,4-bis { [2- (dimethylamino)ethyl]amino}5,8-dihydroxy-anthracene-9,10-dione, and AQ6, 1 { [2-dimethylamino)-ethyl]amino}4- { [2 [ (hydroxyethyl)amino]ethyl]-amino}5,8-dihydroxy-anthracene-9,10-dione, together with the corresponding mono-N-oxide (AQ6NO) and di-N-oxide (AQ4NO) .

Orientations Futures

Propriétés

IUPAC Name |

1-amino-5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5/c19-9-1-2-10(21-6-5-20-7-8-22)14-13(9)17(25)15-11(23)3-4-12(24)16(15)18(14)26/h1-4,20-24H,5-8,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSLQRRHRCDIHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00534032 | |

| Record name | 1-Amino-5,8-dihydroxy-4-({2-[(2-hydroxyethyl)amino]ethyl}amino)anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00534032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione | |

CAS RN |

89991-52-6 | |

| Record name | 1-Amino-5,8-dihydroxy-4-({2-[(2-hydroxyethyl)amino]ethyl}amino)anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00534032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,2-Dichlorovinyl)thio]-L-alanine](/img/structure/B123991.png)

![3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B123992.png)